molecular formula C10H11NO3S2 B8352314 6-(1-Hydroxyethyl)-2-sulfamoylbenzo[b]thiophene

6-(1-Hydroxyethyl)-2-sulfamoylbenzo[b]thiophene

Cat. No. B8352314
M. Wt: 257.3 g/mol
InChI Key: INUDYDDLDMVJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04668697

Procedure details

The acetyl compound from Example 38 (1.79 g, 7 mmole) was dissolved in 40 ml of CH3OH, cooled to 0° C. and NaBH4 (264 mg, 7 mmole) in 4 ml of 40% NaOH was added. The reaction mixture was stirred for 25 minutes then 2.5 g of NH4Cl was added followed by 1 ml glacial acetic acid. The solvent was removed in vacuo and the residue partitioned between ethyl acetate (75 ml) and 20% saturated NaHCO3 (50 ml). The ethyl acetate layer was washed with H2O (50 ml) and the combined aqueous solution was back-extracted with ethyl acetate. The ethyl acetate extracts were combined and dried over Na2SO4. The solvent was removed in vacuo and the residue was crystallized from CHCl3 -dichloroethane yielding 1.56 g (86.7%) of product, m.p. 134°-35° C.
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
264 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[CH:11]=[C:10]([S:12](=[O:15])(=[O:14])[NH2:13])[S:9][C:8]=2[CH:16]=1)(=[O:3])[CH3:2].[BH4-].[Na+].[NH4+].[Cl-].C(O)(=O)C>CO.[OH-].[Na+]>[OH:3][CH:1]([C:4]1[CH:5]=[CH:6][C:7]2[CH:11]=[C:10]([S:12](=[O:14])(=[O:15])[NH2:13])[S:9][C:8]=2[CH:16]=1)[CH3:2] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(SC(=C2)S(N)(=O)=O)C1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
264 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (75 ml) and 20% saturated NaHCO3 (50 ml)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with H2O (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous solution was back-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from CHCl3 -dichloroethane yielding 1.56 g (86.7%) of product, m.p. 134°-35° C.

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
OC(C)C=1C=CC2=C(SC(=C2)S(N)(=O)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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